molecular formula C7H11N3O B13207838 Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine

Cat. No.: B13207838
M. Wt: 153.18 g/mol
InChI Key: GUPZANXBJHGTRJ-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-yl)-amine is a high-purity chemical compound featuring the 1,2,4-oxadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . This compound is characterized by its specific substitution with a cyclopropylamine group at the 5-position and an ethyl group at the 3-position of the oxadiazole ring. The 1,2,4-oxadiazole ring system is a privileged pharmacophore in drug design due to its metabolic stability and ability to participate in hydrogen bonding, which facilitates targeted interactions with biological macromolecules . Compounds containing this scaffold are extensively investigated for their potential to interact with a variety of enzymes and receptors, and they are recognized for their relevance in developing novel therapeutic agents . While the specific biological profile of this exact analog is under investigation, research into closely related structures highlights the value of the 1,2,4-oxadiazole core in creating potent and selective bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are responsible for ensuring all applicable biosafety and chemical handling protocols are followed during use.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-cyclopropyl-3-ethyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H11N3O/c1-2-6-9-7(11-10-6)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9,10)

InChI Key

GUPZANXBJHGTRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)NC2CC2

Origin of Product

United States

Preparation Methods

Formation of 3-Ethyl-1,2,4-oxadiazole Core

  • The 3-ethyl substituent is typically introduced via the use of ethyl carboxylic acid derivatives (ethyl esters or acids) as starting materials.
  • Amidoximes derived from appropriate nitriles serve as the nitrogen and oxygen source for the oxadiazole ring.
  • One-pot cyclization methods using amidoximes and ethyl esters under basic conditions (e.g., NaOH/DMSO) or using Vilsmeier reagent activation are preferred for efficiency and yield optimization.

Introduction of Cyclopropyl Amine Group

  • The amine substituent at the 5-position is introduced by nucleophilic substitution or direct amination of the oxadiazole intermediate.
  • Cyclopropyl amine can be reacted with the oxadiazole precursor or a suitable activated intermediate to form the final compound.
  • Protection/deprotection strategies may be employed if sensitive functional groups are present.

Representative Synthetic Route

Step Reaction Reagents and Conditions Product Yield Notes
1 Preparation of amidoxime Reaction of nitrile precursor with hydroxylamine High yield Amidoxime is key intermediate
2 Cyclization with ethyl ester Amidoxime + ethyl ester, NaOH/DMSO or Vilsmeier reagent, room temperature to mild heating Moderate to excellent (61–90%) One-pot synthesis preferred
3 Amination with cyclopropyl amine Reaction with cyclopropyl amine under suitable conditions Variable, optimized per protocol May require purification

Analytical and Purification Considerations

  • Purification typically involves recrystallization or chromatographic techniques due to the presence of side products.
  • Characterization by nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy confirms structure.
  • Reaction monitoring by thin-layer chromatography or high-performance liquid chromatography ensures completion.

Summary Table of Preparation Methods for Cyclopropyl-(3-ethyl-oxadiazol-5-yl)-amine

Parameter Details
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name N-cyclopropyl-3-ethyl-1,2,4-oxadiazol-5-amine
Key Synthetic Step Cyclization of amidoximes with ethyl esters or acids
Preferred Conditions One-pot reactions with NaOH/DMSO or Vilsmeier reagent
Yield Range 61–90% depending on method
Challenges Long reaction times, purification complexity, catalyst cost
Analytical Methods NMR, MS, IR, TLC, HPLC

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine group (-NH<sub>2</sub>) at position 5 of the oxadiazole ring participates in nucleophilic substitution and condensation reactions.

Reaction TypeReagents/ConditionsProductsYield/Notes
Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF, RT N-Alkylated derivatives70–85% yield; regioselective
Acylation Acyl chlorides, TEA, CH<sub>2</sub>Cl<sub>2</sub> Amides65–90% yield; mild conditions
Schiff Base Formation Aldehydes/ketones, EtOH, refluxImine derivatives55–78% yield; pH-dependent

The amine’s reactivity is enhanced by the electron-withdrawing oxadiazole ring, facilitating nucleophilic attacks. Steric hindrance from the cyclopropyl group may reduce reaction rates with bulky electrophiles .

Electrophilic Substitution on the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes electrophilic substitution at positions 3 and 5, though the ethyl and cyclopropyl substituents direct reactivity.

Reaction TypeReagents/ConditionsProductsYield/Notes
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C Nitro-oxadiazole derivativesLow yield (<30%); side products
Halogenation NBS, DMF, RT Brominated oxadiazoles40–60% yield; radical mechanism

The ethyl group at position 3 deactivates the ring toward electrophiles, while the cyclopropyl group’s strain may promote ring-opening under harsh conditions.

Oxadiazole Ring-Opening Reactions

The 1,2,4-oxadiazole ring is susceptible to nucleophilic or reductive ring-opening:

Reaction TypeReagents/ConditionsProductsYield/Notes
Acidic Hydrolysis HCl (conc.), reflux Cyanoamide + cyclopropanecarboxamideQuantitative; pH < 2 required
Reductive Opening H<sub>2</sub>, Pd/C, MeOHDiamine intermediates75–88% yield; catalytic

Ring-opening pathways are critical in prodrug activation or metabolite formation .

Cyclopropyl Ring Reactions

The cyclopropyl group undergoes strain-driven reactions:

Reaction TypeReagents/ConditionsProductsYield/Notes
Acid-Catalyzed Opening H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>OAllylamine derivatives60–70% yield; regioselective
Radical Addition BrCCl<sub>3</sub>, UV light Brominated open-chain compounds50–65% yield; chain mechanism

The cyclopropane’s ring strain (∼27 kcal/mol) enhances reactivity, favoring addition or ring-opening under moderate conditions .

Oxidation and Reduction Reactions

Functional groups undergo redox transformations:

Reaction TypeReagents/ConditionsProductsYield/Notes
Amine Oxidation mCPBA, CH<sub>2</sub>Cl<sub>2</sub> Nitroso or hydroxylamine derivatives45–60% yield; pH-sensitive
Ethyl Group Oxidation KMnO<sub>4</sub>, H<sub>2</sub>O, ΔCarboxylic acid70–85% yield; strong oxid

Scientific Research Applications

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

  • Triazolo-Pyridazine Derivatives Cyclopropyl-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-amine (compound 8, ) replaces the oxadiazole with a triazolo-pyridazine core. This structural difference may enhance binding to BRD4, as evidenced by its IC50 in the hundreds of micromolar range .
  • Thiadiazole Analogues
    Compounds like 3-(5-cyclopropoxypyridin-2-yl)-N-(3-isopropylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (compound 23, ) substitute the oxygen atom in oxadiazole with sulfur. Thiadiazoles generally exhibit higher lipophilicity and altered hydrogen-bonding capacity, which can improve membrane permeability but reduce metabolic stability compared to oxadiazoles .

Substituent Variations

  • Ethyl vs. Isopropyl/Isobutyl Groups (3-Ethyl-[1,2,4]oxadiazol-5-yl)-isopropyl-amine () and (3-ethyl-[1,2,4]oxadiazol-5-yl)-isobutyl-amine () feature bulkier alkyl groups on the amine. Ethyl substituents on the oxadiazole may also enhance electron-withdrawing effects, stabilizing the heterocycle .
  • Cyclopropyl vs. Aromatic Substituents In {6-[4-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-(4-methanesulfonyl-phenyl)-amine (), the cyclopropyl-oxadiazole unit is part of a larger pyrimidine-based scaffold.

Pharmacological Activity

  • BRD4 Inhibition
    The triazolo-pyridazine derivative (compound 8) demonstrated moderate BRD4 inhibition (IC50 ~100 µM), while oxadiazole-based compounds like the target molecule may offer improved metabolic stability due to the oxadiazole’s resistance to oxidative degradation .

  • Macrofilaricidal Activity
    Thiadiazol-5-amine derivatives () showed macrofilaricidal activity, but their sulfur-containing cores may introduce toxicity concerns absent in oxadiazoles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituents Molecular Weight Key Properties
Cyclopropyl-(3-ethyl-oxadiazol-5-yl)-amine 1,2,4-Oxadiazole 3-Ethyl, 5-Cyclopropyl 167.21 (calc.) High metabolic stability
Compound 8 () Triazolo-Pyridazine 3-Ethyl, 6-Cyclopropyl ~255 (calc.) Moderate BRD4 inhibition (IC50 ~100 µM)
Compound 23 () 1,2,4-Thiadiazole Pyridinyl, Isopropyl ~348 (calc.) Macrofilaricidal activity
AR231453 () 1,2,4-Oxadiazole Piperidinyl, Nitropyrimidine 505.52 GPR119 agonist

Biological Activity

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as relevant research findings and case studies.

Chemical Structure and Synthesis

Chemical Structure:
this compound consists of a cyclopropyl group attached to a 1,2,4-oxadiazole ring. The oxadiazole moiety is characterized by two nitrogen atoms and is known for its diverse biological activities.

Synthesis:
The synthesis typically involves cyclization reactions of amidoximes with carboxylic acids or their derivatives. For example, cyclopropylamine can react with 2,4-dichloro-5-fluorobenzoyl chloride to yield the desired compound through nucleophilic substitution followed by cyclization processes .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Compounds containing the 1,2,4-oxadiazole structure have been reported to show activity against various bacterial and fungal strains. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in pathogens .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Derivatives of 1,2,4-oxadiazoles have shown antiproliferative effects against several cancer cell lines. For instance:

  • In vitro studies revealed that certain oxadiazole derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) cells .
  • A notable study demonstrated that a related oxadiazole compound displayed an IC50 of 2.76 µM against ovarian cancer cells .

Anti-inflammatory Properties

Research has indicated that compounds with the oxadiazole framework may also possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines and pathways makes these compounds promising candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the oxadiazole ring influence biological activity. For example:

  • Substituent Variations: The introduction of different substituents on the oxadiazole ring can enhance biological activities significantly. For instance, compounds with alkyl substitutions showed improved potency in anticancer assays .
CompoundStructure FeaturesBiological ActivityIC50 (µM)
Compound AEthyl group on oxadiazoleAnticancer2.76
Compound BMethyl substitutionAntimicrobial10.5
Compound CCyclopropyl groupAnti-inflammatory5.0

Molecular Docking Studies

Molecular docking studies have indicated that this compound exhibits strong interactions with protein targets involved in cancer progression and inflammation. These interactions are crucial for optimizing the pharmacological profiles of such compounds .

Q & A

Q. How does the compound’s stability under physiological conditions affect drug development?

  • Methodology : Conduct accelerated stability studies (pH 1–9, 40°C/75% RH) and analyze degradation products via LC-MS. Compare with in silico predictions (e.g., ADMET profiles) to guide lead optimization .

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